9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole

Catalog No.
S14632750
CAS No.
M.F
C51H33N5
M. Wt
715.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazi...

Product Name

9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole

IUPAC Name

2-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazol-2-yl]-9-(4-phenylphenyl)carbazole

Molecular Formula

C51H33N5

Molecular Weight

715.8 g/mol

InChI

InChI=1S/C51H33N5/c1-4-14-34(15-5-1)35-24-28-40(29-25-35)55-45-22-12-10-20-41(45)43-30-26-38(32-47(43)55)39-27-31-44-42-21-11-13-23-46(42)56(48(44)33-39)51-53-49(36-16-6-2-7-17-36)52-50(54-51)37-18-8-3-9-19-37/h1-33H

InChI Key

ONALVUBQRMRORU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C=C(C=C5)C6=CC7=C(C=C6)C8=CC=CC=C8N7C9=NC(=NC(=N9)C1=CC=CC=C1)C1=CC=CC=C1

The compound 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole is a complex organic molecule that belongs to the class of carbazoles. This compound features a biphenyl moiety and a triazine unit, which contribute to its unique electronic properties. It has potential applications in organic electronics, particularly in light-emitting diodes and photovoltaic devices due to its favorable photophysical characteristics.

The chemical reactivity of 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole can be influenced by its functional groups. Typical reactions may include:

  • Electrophilic Aromatic Substitution: The presence of electron-rich aromatic systems allows for substitution reactions under appropriate conditions.
  • Nucleophilic Substitution: The triazine moiety may undergo nucleophilic attack due to its electrophilic nature.
  • Oxidation and Reduction: The compound can participate in redox reactions, which are crucial for its application in electronic materials.

  • Anticancer Properties: Some carbazole derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antioxidant Activity: Certain triazine compounds are known for their ability to scavenge free radicals.

Further studies are required to elucidate the specific biological effects of 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole.

The synthesis of this compound typically involves multi-step organic reactions. Common methods may include:

  • Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Coupling Reactions: The biphenyl and carbazole units can be synthesized separately and then coupled using palladium-catalyzed cross-coupling techniques.
  • Functionalization: Further modifications can be made to introduce desired substituents on the aromatic rings.

Specific synthetic routes may vary based on desired yields and purity levels.

The primary applications of 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole include:

  • Organic Light Emitting Diodes (OLEDs): Its photophysical properties make it suitable for use as an emitter material in OLEDs.
  • Solar Cells: The compound's ability to absorb light efficiently positions it as a candidate for organic photovoltaic devices.
  • Fluorescent Dyes: It may also find applications in fluorescent labeling due to its luminescent properties.

Interaction studies involving this compound focus on its behavior in various environments such as solvents and matrices used in electronic devices. Key areas of interest include:

  • Solubility and Stability: Understanding how the compound interacts with different solvents can inform its application in various formulations.
  • Charge Transport Properties: Investigating how this compound interacts with charge carriers is crucial for optimizing its performance in electronic applications.

Several compounds share structural similarities with 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole. Here are some notable examples:

Compound NameCAS NumberSimilarity
3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl1346669-48-40.98
3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl750573-28-50.96
11-[1,1'-Biphenyl]-4-yldibenzo[a]carbazole1210469-44-51.00
9,9'-Diphenyl-9H,9'H-bicarbazole57102-62-21.00

Uniqueness

The uniqueness of 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole lies in its combination of both biphenyl and triazine functionalities within a carbazole framework. This structural diversity enhances its potential for specific electronic applications compared to other similar compounds that may lack such combinations.

XLogP3

13

Hydrogen Bond Acceptor Count

3

Exact Mass

715.27359607 g/mol

Monoisotopic Mass

715.27359607 g/mol

Heavy Atom Count

56

Dates

Modify: 2024-08-10

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